molecular formula C21H17ClFNO3 B12611532 5-Chloro-N-{3-[2-(3-fluorophenyl)ethoxy]phenyl}-2-hydroxybenzamide CAS No. 648922-73-0

5-Chloro-N-{3-[2-(3-fluorophenyl)ethoxy]phenyl}-2-hydroxybenzamide

Cat. No.: B12611532
CAS No.: 648922-73-0
M. Wt: 385.8 g/mol
InChI Key: GQPQXJCXGADOLO-UHFFFAOYSA-N
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Description

5-Chloro-N-{3-[2-(3-fluorophenyl)ethoxy]phenyl}-2-hydroxybenzamide is a complex organic compound with the molecular formula C21H17ClFNO3. This compound is notable for its unique structure, which includes a chloro-substituted benzamide core, a fluorophenyl ethoxy group, and a hydroxybenzamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-{3-[2-(3-fluorophenyl)ethoxy]phenyl}-2-hydroxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Fluorophenyl Ethoxy Intermediate: This step involves the reaction of 3-fluorophenyl ethanol with an appropriate halogenating agent to form the ethoxy intermediate.

    Coupling with Hydroxybenzamide: The ethoxy intermediate is then coupled with 2-hydroxybenzamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

    Chlorination: The final step involves the chlorination of the benzamide core using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-{3-[2-(3-fluorophenyl)ethoxy]phenyl}-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

5-Chloro-N-{3-[2-(3-fluorophenyl)ethoxy]phenyl}-2-hydroxybenzamide is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-N-{3-[2-(3-fluorophenyl)ethoxy]phenyl}-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-fluorophenylboronic acid
  • 3-Fluorophenylboronic acid
  • N-(3-(2-(3-fluorophenyl)ethoxy)phenyl)-2-hydroxybenzamide

Uniqueness

5-Chloro-N-{3-[2-(3-fluorophenyl)ethoxy]phenyl}-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it valuable in research and industrial applications.

Properties

CAS No.

648922-73-0

Molecular Formula

C21H17ClFNO3

Molecular Weight

385.8 g/mol

IUPAC Name

5-chloro-N-[3-[2-(3-fluorophenyl)ethoxy]phenyl]-2-hydroxybenzamide

InChI

InChI=1S/C21H17ClFNO3/c22-15-7-8-20(25)19(12-15)21(26)24-17-5-2-6-18(13-17)27-10-9-14-3-1-4-16(23)11-14/h1-8,11-13,25H,9-10H2,(H,24,26)

InChI Key

GQPQXJCXGADOLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CCOC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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